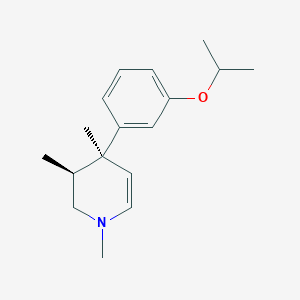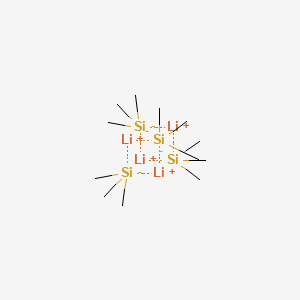
Trimethylsilyllithium tetramer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyllithium tetramer is an organolithium compound with the molecular formula C₁₂H₃₆Li₄Si₄. It is a tetrameric structure, meaning it consists of four trimethylsilyllithium units. This compound is of significant interest in organometallic chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyllithium tetramer can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
4Li+4(CH3)3SiCl→(CH3)3SiLi4+4LiCl
The reaction is usually carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyllithium tetramer undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organolithium compounds.
Decomposition Reactions: It can decompose under certain conditions to form lithium hydride and trimethylsilyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce new organolithium compounds .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyllithium tetramer has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in many synthetic pathways.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trimethylsilyllithium tetramer exerts its effects involves the formation of highly reactive carbon-lithium bonds. These bonds can undergo various transformations, leading to the formation of new compounds. The reactivity of the compound is influenced by its tetrameric structure, which can affect the stability and reactivity of the lithium-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylmethyllithium: Similar in structure but with different reactivity and applications.
Trimethylsilylsodium: Another organometallic compound with different properties and uses.
Trimethylsilylpotassium: Similar in structure but with distinct reactivity patterns.
Uniqueness
Trimethylsilyllithium tetramer is unique due to its tetrameric structure, which imparts distinct reactivity and stability compared to its monomeric or dimeric counterparts. This uniqueness makes it a valuable reagent in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
18000-27-6 |
|---|---|
Molekularformel |
C12H36Li4Si4 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
tetralithium;trimethylsilanide |
InChI |
InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1 |
InChI-Schlüssel |
QKTUDZCVMNNQNM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


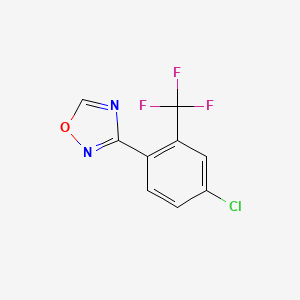
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
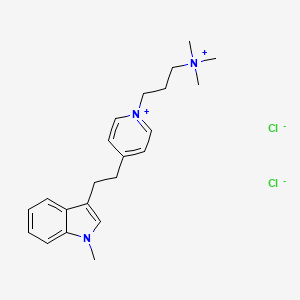
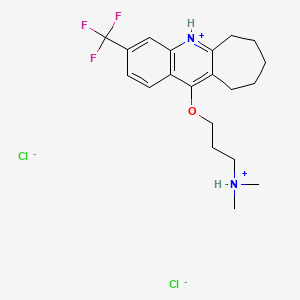
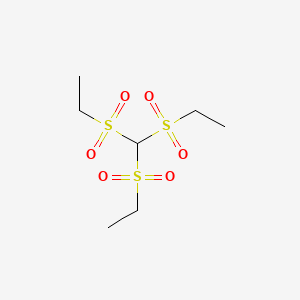


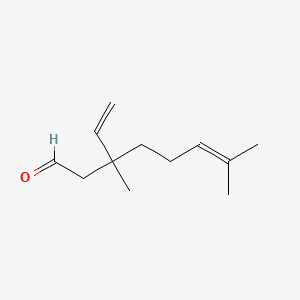
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)

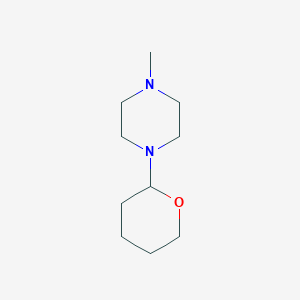
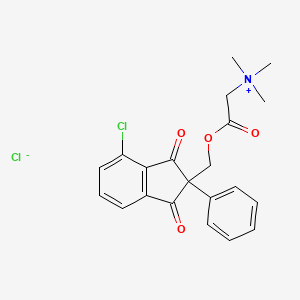
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
